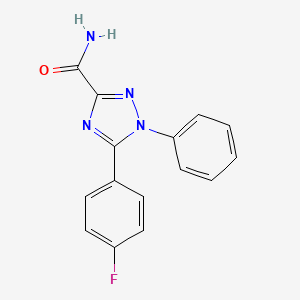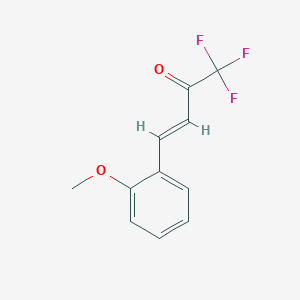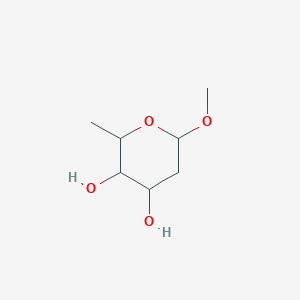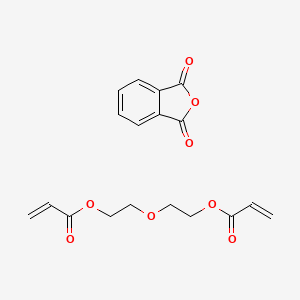
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzofuran dione moiety and a prop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate typically involves a multi-step process. One common method is the Diels-Alder reaction between furan and maleic anhydride, followed by dehydration to form the benzofuran dione structure . The reaction conditions often include room temperature and solvent-free conditions for the Diels-Alder reaction, and the use of mixed-sulfonic carboxylic anhydrides in methanesulfonic acid for the dehydration step .
Industrial Production Methods
Industrial production of this compound can be achieved through the vapor phase oxidation of o-xylene and naphthalene . This method is widely used due to its efficiency and scalability. The process involves the use of catalysts and controlled reaction conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives, which have applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in creating new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-Benzofuran-1,3-dione,2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate
- 2-Benzofuran-1,3-dione,furan-2,5-dione,2-(2-hydroxyethoxy)ethanol
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Número CAS |
53452-54-3 |
|---|---|
Fórmula molecular |
C18H18O8 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C10H14O5.C8H4O3/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2;9-7-5-3-1-2-4-6(5)8(10)11-7/h3-4H,1-2,5-8H2;1-4H |
Clave InChI |
WDBWDPYJZKLDTL-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOCCOC(=O)C=C.C1=CC=C2C(=C1)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)

![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)


![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)


